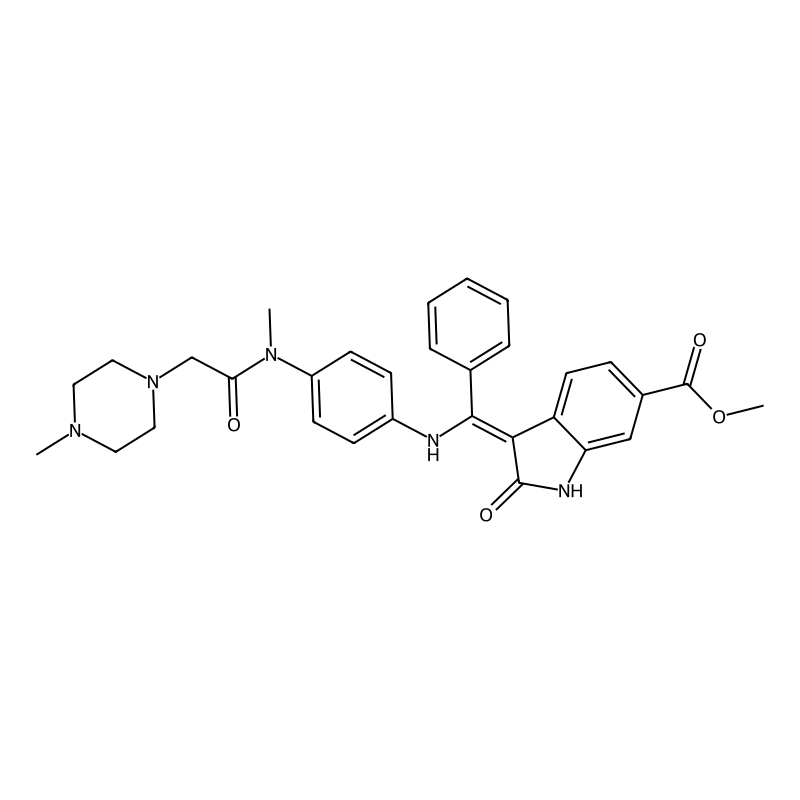

Nintedanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nintedanib mechanism of action tyrosine kinase inhibitor

Key Experimental Evidence & Protocols

The anti-fibrotic efficacy of nintedanib has been validated in various preclinical models. The following diagram and table summarize a typical in vivo experimental workflow from a study investigating its effect on cardiac allograft vasculopathy [1].

In vivo workflow for assessing this compound efficacy.

| Experimental Element | Protocol Details | | :--- | :--- | | In Vivo Model | Abdominal aortic transplantation in mice. C57BL/6JRj donors to CBA/JRj recipients [1]. | | Treatment Protocol | Daily oral gavage of 60 mg/kg this compound, starting one day post-transplantation until sacrifice [1]. | | Key Endpoint Analysis |

- Day 14: Grafts harvested for PCR analysis of intragraft cytokine and growth factor mRNA expression.

- Day 30: Grafts harvested for histological analysis (Elastika-van Gieson staining) and morphometry of neointima formation.

For in vitro studies, research on retinal pigment epithelial (RPE) cells provides a clear protocol for investigating this compound's role in reversing fibrosis-associated cellular changes:

- Cell Model: Primary human RPE (phRPE) and/or adult RPE cell line (ARPE-19) [2].

- EMT Induction: Treat cells with 10 ng/mL of Transforming Growth Factor Beta 2 (TGF-β2) for 48 hours [2].

- This compound Treatment: Following EMT induction, incubate cells with 1 µM this compound for 96 hours [2].

- Assessment Methods:

- Morphology: Phase-contrast imaging and circularity index measurement [2].

- Gene Expression: qPCR for epithelial (ZO-1) and mesenchymal markers (Acta2, FN, Vim) [2].

- Protein Expression: Immunocytochemistry (e.g., ZO-1, vimentin, fibronectin, αSMA) [2].

- Metabolic Profiling: Seahorse XF analysis to measure extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) [2].

Pharmacokinetics & Drug Delivery Innovations

Understanding this compound's pharmacokinetic profile is crucial for its clinical use and the development of improved formulations. Key characteristics and an advanced delivery approach are summarized below.

| Property | Description |

|---|---|

| Absorption & Bioavailability | Peak plasma concentration in 2-4 hours when taken with food. Absolute oral bioavailability is low (4.7%) due to first-pass metabolism [3]. |

| Distribution | Large volume of distribution (Vdss 1050 L); highly protein-bound (97.8%) [3]. |

| Metabolism | Primarily metabolized by esterases to metabolite BIBF 1202, followed by glucuronidation. Minor metabolism via CYP3A4 (~5%) [3]. |

| Elimination | Primarily excreted via feces/bile (~93%); elimination half-life is approximately 9.5 hours in IPF patients [3]. |

To overcome limitations of oral administration, an inhaled This compound nanosuspension (NTB-NS) has been developed [4]. This formulation allows for direct lung delivery, enhancing drug retention at the primary site of action while minimizing systemic exposure and side effects [4]. In a mouse model of silicosis, intratracheally administered NTB-NS provided robust anti-fibrotic effects and recovery of lung function, whereas a 100-fold greater oral dose given with triple the frequency failed to do so [4].

Research Context & Future Directions

- Clinical Indications: this compound is FDA-approved for Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD), and other chronic fibrosing ILDs with a progressive phenotype [3].

- Novel Therapeutic Applications: Preclinical research suggests this compound's mechanism may be beneficial in other conditions, including subretinal fibrosis and cardiac allograft vasculopathy, highlighting its potential for drug repurposing beyond the lung [1] [2].

- Next-Generation Inhibitors: Research into novel indolinone-based multikinase inhibitors, such as KBP-7018, aims to improve selectivity and reduce side effects like hERG channel inhibition, offering potentially enhanced therapeutic profiles [5].

References

- 1. Small Molecule Tyrosine Kinase Inhibitor this compound Reduces ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Mesenchymal-to-Epithelial Transition ... [mdpi.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Development of this compound nanosuspension for inhaled ... [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Indolinone-Based Multikinase Inhibitors as ... - PMC [pmc.ncbi.nlm.nih.gov]

Nintedanib pharmacodynamics and pharmacokinetics profile

Pharmacokinetic Profile & Key Parameters

The following table summarizes the core pharmacokinetic parameters of nintedanib based on clinical studies [1] [2].

| Parameter | Value & Characteristics |

|---|---|

| Absorption & Bioavailability | Time-independent PK; Tmax: 2-4 hours; Absolute bioavailability: ~4.7% (extensive first-pass metabolism) [2]. |

| Distribution | Large volume of distribution (Vdss: 1050 L); High plasma protein binding (97.8%, primarily to albumin) [2]. |

| Metabolism | Primarily hydrolytic ester cleavage by carboxylesterase 1 (CES1) to BIBF 1202; Minor CYP3A4 demethylation (<5%); BIBF 1202 glucuronidated by UGT1A1, UGT1A7, UGT1A8, UGT1A10 [1] [2] [3]. |

| Elimination | Feces: ~93% (20% as parent drug, 60% as BIBF 1202); Urine: <1%; Terminal half-life: ~10-15 hours (9.5 hrs in IPF patients) [1] [2]. |

| Linearity & Accumulation | Dose-proportional exposure (50-450 mg QD, 150-300 mg BID); Negligible accumulation with BID dosing [1]. |

Detailed Metabolic Pathway & Experimental Characterization

The metabolic pathway of this compound involves hydrolysis, glucuronidation, and enterohepatic cycling [3].

Experimental methodologies for characterizing these pathways included [3]:

- Enzyme Identification: Incubation of this compound with recombinant human hydrolases (CES1, CES2, AADAC, PONs) and specific chemical inhibitors (BNPP for CES, DFP for serine hydrolases).

- Kinetic Analysis: Measurement of BIBF 1202 formation in human liver microsomes (HLM) and cytosol (HLC) at varying substrate concentrations (1–100 µM).

- Glucuronidation Studies: Assessment of BIBF 1202 glucuronidation using human liver and intestinal microsomes with UDPGA as a cofactor.

- Correlation Analysis: Comparison of this compound hydrolase activity in HLM with known hydrolase enzyme activities across individual human liver samples.

Pharmacodynamic Targets & Mechanism of Action

This compound acts as a potent, competitive inhibitor of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) [1].

| Target Category | Specific Targets | Biological Consequence |

|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | VEGFR 1-3, PDGFR-α/β, FGFR 1-3 [1] [2]. | Inhibition of angiogenesis, fibroblast proliferation, and migration. |

| Non-Receptor Tyrosine Kinases (nRTKs) | FLT-3, RET, Src-family kinases (Lck, Lyn) [1]. | Modulation of additional signaling pathways in fibrosis and cancer. |

In vitro and in vivo experimental evidence demonstrates [1]:

- Cellular Assays: Sustained inhibition of VEGFR-2 phosphorylation for over 32 hours in transfected NIH3T3 cells after a 1-hour this compound exposure.

- Preclinical Models: Anti-fibrotic and anti-inflammatory effects in animal models of pulmonary fibrosis and systemic sclerosis, shown by reduced collagen deposition, inflammatory cell counts, and cytokine levels.

Clinical Pharmacology & Dosing Considerations

This table summarizes key clinical factors influencing this compound use [1] [2] [4].

| Factor | Recommendation / Effect |

|---|---|

| Food Effect | Increases exposure by ~20%; administer with food [2]. |

| Hepatic Impairment | Mild (Child-Pugh A): Reduce to 100 mg BID (monitor); Moderate/Severe (Child-Pugh B/C): Not recommended [2]. |

| Renal Impairment | Mild-to-Moderate (CrCl ≥30 mL/min): No adjustment; Severe (CrCl <30 mL/min)/ESRD: No data available [2]. |

| Drug Interactions | P-gp/CYP3A4 Inhibitors (e.g., ketoconazole, verapamil): May increase exposure (monitor); P-gp/CYP3A4 Inducers (e.g., rifampin, St. John's wort): May decrease exposure (avoid) [1] [4]. |

Research Frontiers: Inhaled Formulations

Oral this compound has low bioavailability (~4.7%) and systemic side effects like diarrhea and hepatotoxicity [5]. Research is exploring inhaled dry powder formulations (SD-NTB) to deliver the drug directly to the lungs [5].

- Formulation: Spray-dried this compound with L-leucine enhances aerosol performance [5].

- In Vivo Performance: In a bleomycin-induced rat model, inhaled this compound (0.5 mg/kg) showed similar efficacy to oral this compound (30 mg/kg) in reducing fibrosis with significantly lower systemic exposure [5].

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound [link.springer.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characterization of Enzymes Involved in this compound ... [sciencedirect.com]

- 4. Drug Interactions With Interstitial Lung Disease Pharmacotherapy [uspharmacist.com]

- 5. Inhaled this compound dry powder formulation for the treatment ... [sciencedirect.com]

Mechanisms of Action: Beyond Triple Kinase Inhibition

While known for targeting VEGFR, FGFR, and PDGFR, nintedanib's anti-fibrotic efficacy involves broader mechanisms.

- Inhibition of Profibrotic Cell Functions: this compound directly targets activated fibroblasts and reduces the secretion and deposition of key extracellular matrix (ECM) proteins like fibronectin and collagen 1a1 [1]. It also blocks the differentiation of fibroblasts into the highly active myofibroblasts, a key driver of fibrosis [2] [3].

- Suppression of Fibrocyte Activity: Fibrocytes are bone marrow-derived cells that contribute to fibrogenesis. This compound inhibits the migration and differentiation of fibrocytes and reduces their ability to stimulate lung fibroblast proliferation [4].

- Modulation of TGF-β Signaling and Autophagy: this compound inhibits early events in the potent pro-fibrotic TGF-β pathway [1]. It also induces a beclin-1-dependent, ATG7-independent autophagy in lung fibroblasts, though this appears uncoupled from its ECM-suppressive effects [1].

- Broad Pathway Engagement: Bioinformatic studies suggest this compound influences a wider network of pathways, including MAPK, PI3K/AKT, and Ras signaling, which are commonly deregulated in both cancer and fibrosis [5].

This compound's primary mechanism of action blocks key pro-fibrotic and pro-angiogenic signaling pathways.

Key Experimental Models & Protocols

The following table outlines common methodologies used in preclinical research to elucidate this compound's effects.

| Experimental Focus | Common Model/Assay | Key Readouts & Measurements |

|---|

| In Vitro Fibroblast Activation | Primary human lung fibroblasts from IPF patients [1] | • Expression of fibronectin, collagen (Western blot, qPCR) • α-SMA expression (marker for myofibroblasts) • Phosphorylation status of kinases and SMAD3 [1] | | In Vitro Fibrocyte Function | Human peripheral blood mononuclear cells differentiated into fibrocytes [4] | • Growth factor secretion (ELISA for FGF2, PDGF, VEGF-A) • Fibrocyte migration (Boyden chamber assay) • Fibrocyte differentiation (cell counting after staining) [4] | | In Vivo Efficacy | Bleomycin-induced lung fibrosis in mice [4] [3] | • Fibrocyte accumulation in lung (FACS analysis for CD45/Collagen-1) • Total collagen levels in lung homogenates • Histological scoring of inflammation and fibrosis |

Efficacy Data from Clinical and Real-World Studies

Clinical evidence supports this compound's ability to slow disease progression in IPF.

- Clinical Trial Data: In the phase III INPULSIS trials, this compound significantly reduced the annual rate of decline in forced vital capacity (FVC) by approximately 50% compared to placebo [3]. A 2024 retrospective registry study further confirmed that this compound therapy was associated with a significantly lower annual FVC decline (-0.053 L/year) compared to untreated patients (-0.122 L/year) [6].

- Survival Outcomes: The same 2024 study reported a strong adjusted hazard ratio (HR) for mortality of 0.40 for this compound-treated patients, indicating a significant survival benefit [6]. It also suggested the drug is particularly beneficial for patients with more advanced IPF and severe phenotypes [6]. However, a 2024 analysis from the Pulmonary Fibrosis Foundation Registry did not find a significant difference in transplant-free survival, highlighting the need for more research on long-term outcomes [7].

- Tolerability: Real-world studies show that gastrointestinal side effects (like diarrhea) are common and are a leading cause of therapy discontinuation [8]. Regular monitoring of liver enzymes is recommended [8].

References

- 1. Novel Mechanisms for the Antifibrotic Action of this compound [pmc.ncbi.nlm.nih.gov]

- 2. Application of this compound and other potential anti - fibrotic agents in... [pubmed.ncbi.nlm.nih.gov]

- 3. Application of this compound and other potential anti-fibrotic ... [pmc.ncbi.nlm.nih.gov]

- 4. Anti-fibrotic efficacy of this compound in pulmonary fibrosis via the ... [respiratory-research.biomedcentral.com]

- 5. Common molecular pathways targeted by this compound in ... [sciencedirect.com]

- 6. and long-term clinical outcomes of this compound therapy in ... [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of antifibrotic use on long-term clinical outcomes in ... [respiratory-research.biomedcentral.com]

- 8. The tolerability and efficacy of antifibrotic therapy in ... [sciencedirect.com]

Nintedanib metabolism CYP3A4 esterases glucuronidation

Metabolic Pathways of Nintedanib

The primary metabolic routes and their quantitative contributions are summarized in the table below.

| Pathway/Process | Key Enzymes/Transporters | Chemical Reaction | Primary Metabolite(s) | Quantitative Contribution |

|---|---|---|---|---|

| Hydrolytic Cleavage | Esterases (primarily in liver and intestine) [1] | Ester hydrolysis [2] [1] | BIBF 1202 (free acid) [3] [1] | ~75% of total metabolism (major pathway) [1] |

| Glucuronidation | UGT1A1, UGT1A7, UGT1A8, UGT1A10 [1] [4] | Glucuronide conjugation of BIBF 1202 [3] [1] | BIBF 1202 glucuronide [1] | Major fate of the BIBF 1202 metabolite [1] |

| CYP-Mediated Metabolism | CYP3A4 (primary), other CYPs (minor) [3] [1] | N-demethylation [1] | BIBF 1053 (minor metabolite) [1] | ~5% of total metabolism [3] [1] |

| Transport & Absorption | P-glycoprotein (P-gp) [2] [5] [1] | Active efflux from gut lumen [2] | N/A | Reduces oral bioavailability [2] [1] |

This metabolic profile can be visualized in the following pathway. The DOT code below defines the logical flow and relative importance of each metabolic and transport pathway.

Overview of this compound's Metabolic Fate and Key Influences

Key Experimental Data and Methodologies

The characterization of this compound's metabolism relied on several key experimental approaches.

- In Vitro Kinase Assays: The inhibitory potency (IC50 values in nM) of this compound against various kinase targets was determined in cell-free and cell-based assays [2] [6]. In BA/F3 cell proliferation assays, it showed potent inhibition of VEGFR2 (21 nM), VEGFR3 (13 nM), and PDGFRα (41 nM) [6]. Sustained inhibition of VEGFR-2 phosphorylation for over 32 hours was demonstrated in cell-based assays using VEGFR-2-transfected NIH3T3 cells [2].

- Clinical Pharmacokinetic Studies: Studies in healthy volunteers and patients with cancer or IPF established the time-independent pharmacokinetic profile [2] [7]. Key findings include dose-proportional exposure over 50-300 mg twice daily, low absolute bioavailability of 4.7%, and a terminal elimination half-life of 10-15 hours [2] [7] [1].

- Mass Balance and Metabolite Identification: After a single oral dose of [14C]-labeled this compound to healthy volunteers, 93.4% of the radioactive dose was recovered in feces within 120 hours, while less than 1% was recovered in urine [1]. Metabolites in feces and plasma were identified using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS), confirming BIBF 1202 and its glucuronide as the major metabolites [1].

Drug-Drug Interaction Profile

This compound has a low potential for drug-drug interactions via cytochrome P450 enzymes, which is a significant clinical advantage [2] [7]. However, interactions can occur via the P-glycoprotein (P-gp) transporter.

- P-gp Inhibitors: Coadministration with strong P-gp inhibitors (e.g., ketoconazole) increases this compound exposure (AUC) by approximately 60% [5] [1] [4]. Management策略: Closely monitor patients for adverse effects; dose reduction, interruption, or discontinuation may be necessary [5] [8].

- P-gp Inducers: Coadministration with strong P-gp inducers (e.g., rifampicin, carbamazepine, St. John's Wort) can decrease this compound exposure (AUC) by approximately 50% [5] [6] [1]. Management策略: Avoid concomitant use, as reduced this compound plasma levels may compromise its efficacy [5].

Clinical Implications and Conclusions

The distinct metabolic profile of this compound has several direct implications for its clinical use and development.

- Dosing in Special Populations: No dose adjustment is needed based on age, sex, renal function, or race, as these factors cause exposure variations within acceptable inter-patient variability [2] [7]. However, for patients with mild hepatic impairment (Child-Pugh A), a dose reduction to 100 mg twice daily is recommended; it is not recommended for patients with moderate or severe hepatic impairment (Child-Pugh B or C) [3] [5] [8].

- Therapeutic Drug Monitoring: Routine therapeutic drug monitoring is not standard practice. However, liver function tests (ALT, AST, bilirubin) are mandatory before initiation, periodically during the first 3-6 months, and as clinically indicated thereafter due to the risk of drug-induced liver injury [8] [1].

- Conclusion for Drug Development: this compound serves as a key example of a drug whose properties are dominated by non-CYP pathways. Its low CYP-mediated metabolism and low DDI potential are favorable traits that can be targeted in the design of future kinase inhibitors.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound [hiv-druginteractions.org]

- 5. Ofev (this compound) dosing, indications, interactions, adverse ... [reference.medscape.com]

- 6. This compound [en.wikipedia.org]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]

- 8. Ofev - Drug Summary [pdr.net]

Nintedanib antifibrotic effects in animal models of SSc-ILD

Mechanism of Action and Signaling Pathways

Nintedanib is a potent intracellular inhibitor of tyrosine kinases. It primarily targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF) [1] [2]. By inhibiting these receptors, this compound modulates downstream signaling pathways crucial for the proliferation, migration, and transformation of fibroblasts into collagen-producing myofibroblasts, which are key drivers of fibrosis [1]. It also inhibits tyrosine kinases of the Src family (Src, Lck, Lyn) and CSF1R, which are involved in inflammation and immunological activation [1].

The diagram below illustrates the core signaling pathways inhibited by this compound.

This compound inhibits key tyrosine kinase receptors, blocking downstream pro-fibrotic signaling.

Efficacy Data from Preclinical SSc-ILD Models

The antifibrotic efficacy of this compound has been evaluated in animal models, with a pivotal study utilizing a bleomycin-induced SSc-ILD mouse model [3]. The quantitative outcomes are summarized in the table below.

| Model and Regimen | Key Efficacy Readouts | Results (this compound vs. Vehicle) | Citation |

|---|---|---|---|

| Bleomycin-induced SSc-ILD (mouse); Therapeutic: Oral gavage, 60 mg/kg/day, from day 14 to 28 | Poorly-aerated lung tissue (% volume) via micro-CT | Significant reduction in fibrosis progression (p-value not specified) | [3] |

| Ashcroft fibrosis score via histology | Significant reduction (p-value not specified) | [3] | |

| Hydroxyproline content in lung | No significant effect | [3] | |

| Inflammatory infiltrate & Skin lipoatrophy | No significant effect | [3] |

Detailed Experimental Protocol

For researchers aiming to replicate these studies, here is the detailed methodology from the key publication [3].

- Animal Model: C57BL/6 female mice (7-8 weeks old).

- Disease Induction: Subcutaneous implantation of osmotic minipumps (ALZET 1007D) delivering bleomycin at 60 U/kg or saline (control) for 7 days.

- Treatment Protocol (Therapeutic):

- Compound: this compound, 60 mg/kg/day.

- Vehicle: 0.05% Tween80 in saline.

- Administration: Daily oral gavage.

- Dosing Period: From day 14 to day 28 after minipump implantation.

- Primary Fibrosis Readouts:

- Longitudinal Micro-CT Imaging: Conducted at days 14 and 28. Lung volumes were segmented, and Hounsfield Unit (HU) ranges were applied to quantify normo-aerated [(-900, -500) HU] and poorly-aerated [(-500, -100) HU] tissues, with the latter representing fibrotic areas.

- Histological Analysis: At endpoint (day 28), lungs were harvested for staining (e.g., H&E, Sirius Red) and semi-quantitative assessment of fibrosis (e.g., Ashcroft score).

The workflow of this experimental design is visualized below.

Experimental workflow for this compound evaluation in a bleomycin-induced SSc-ILD mouse model.

Translation to Clinical Outcomes and Further Research

Preclinical findings with this compound translated into confirmed clinical benefits. The SENSCIS trial demonstrated that this compound significantly reduces the annual rate of forced vital capacity (FVC) decline in SSc-ILD patients compared to placebo [4] [5]. Subgroup analyses indicated a consistent treatment effect across patient populations, including those with features of progressive disease [6] [5].

Evidence suggests this compound's antifibrotic properties extend beyond the lungs. A study in a CCL4-induced mouse model of liver fibrosis demonstrated that this compound significantly reduced hepatic collagen deposition, inflammation, and serum markers of liver injury in both preventive and therapeutic treatment schedules [1]. This supports the hypothesis that this compound exerts broad, multi-organ antifibrotic activity.

References

- 1. Effects of this compound in an Animal Model of Liver Fibrosis [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of this compound in Patients with Interstitial ... [pmc.ncbi.nlm.nih.gov]

- 3. SSC-ILD mouse model induced by osmotic minipump ... [nature.com]

- 4. This compound for Systemic Sclerosis-Associated Interstitial ... [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound in patients with systemic sclerosis ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in Patients With Systemic Sclerosis–Associated ... [pmc.ncbi.nlm.nih.gov]

Nintedanib inhibition of fibroblast proliferation and migration

Mechanisms of Action: Beyond Receptor Blockade

Nintedanib exerts its antifibrotic effects through several interconnected biological mechanisms.

- Reversal of Fibroblast Activation: this compound directly inhibits the proliferation and migration of fibroblasts stimulated by profibrotic factors like PDGF and TGF-β [1]. It also reverses TGF-β2-induced epithelial-mesenchymal transition (EMT) in retinal pigment epithelial cells, restoring epithelial markers and reducing mesenchymal markers [2].

- Metabolic Reprogramming: TGF-β2-induced EMT in RPE cells is associated with increased glycolysis. This compound treatment reverses this metabolic shift, downregulating glycolytic genes and normalizing cellular metabolism [2].

- Modulation of Immune Cells: this compound inhibits stem cell factor (SCF)-induced survival and activation of mast cells by blocking c-kit receptor phosphorylation [3]. Given that mast cells are elevated in fibrotic tissues and positively correlate with fibroblast foci, this provides a novel anti-fibrotic mechanism [3].

Key Experimental Evidence & Protocols

The following table summarizes foundational experimental models and outcomes demonstrating this compound's efficacy against fibroblast proliferation and migration.

| Experimental Model | Treatment Groups | Key Readouts & Results |

|---|

| Human Dermal Fibroblasts (SSc & Healthy) [1] | • PDGF/TGF-β stimulation • + this compound (1-1000 nM) | • Scratch Assay: Concentration-dependent inhibition of scratch closure (proliferation/migration). • Western Blot: Reduced expression of α-SMA and fibronectin. | | Retinal Pigment Epithelial (RPE) Cells [2] | • TGF-β2 (10 ng/mL, 2 days) • + this compound (1 µM, 4 days) | • qPCR/Immunocytochemistry: Reversed EMT signatures (↑ ZO-1, ↓ αSMA, vimentin, fibronectin). • Seahorse XF Analyzer: Normalized elevated glycolysis and glycolytic reserve. | | Mouse Model of Subretinal Fibrosis [2] | • Two-stage laser-induced fibrosis • Intravitreal this compound injection | • Immunohistochemistry: Significantly reduced collagen-1+ fibrotic lesion size and Isolectin B4+ neovascularization. | | Rat Bleomycin Model of Lung Fibrosis [3] | • Bleomycin instillation • Oral this compound | • Lung Histology: Ablated the increase in lung mast cells and reduced high tissue density frequency (HDFm). |

Signaling Pathway Diagram

The following diagram synthesizes the core signaling pathways inhibited by this compound and the resulting biological effects, integrating direct and indirect mechanisms from the search results.

This compound's multi-target mechanism inhibits key receptors to block pro-fibrotic processes.

Conclusion and Research Outlook

This compound is a multi-targeted agent that combats fibrosis by concurrently inhibiting fibroblast proliferation and migration, reversing myofibroblast activation and EMT, reprogramming cellular metabolism, and dampening pro-fibrotic immune responses [2] [1] [3].

Future research continues to refine its use, exploring its effects in novel tissue contexts and identifying circulating biomarkers to monitor treatment response in patients, highlighting a move towards more personalized antifibrotic therapy [4] [5].

References

- 1. This compound inhibits fibroblast activation and ameliorates ... [sciencedirect.com]

- 2. This compound Induces Mesenchymal-to-Epithelial Transition ... [pmc.ncbi.nlm.nih.gov]

- 3. of mast cells: a novel mechanism by which Inhibition may... This compound [pmc.ncbi.nlm.nih.gov]

- 4. Effects of antifibrotic agent this compound on experimentally ... [link.springer.com]

- 5. Circulating biomarkers in patients with progressive ... [nature.com]

Nintedanib role in vascular remodeling and inflammation

Molecular Mechanisms and Signaling Pathways

Nintedanib exerts its effects by targeting specific receptor tyrosine kinases. The diagram below illustrates its primary mechanism for inhibiting vascular remodeling.

This compound inhibits key receptors and downstream signaling to prevent vascular remodeling and inflammation.

Detailed Experimental Models and Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies from the cited studies.

In Vitro Model: Inhibiting Endothelial-Mesenchymal Transition (EndMT) [1]

- Cell Type: Primary Human Pulmonary Microvascular Endothelial Cells (HPMVECs).

- Culture Conditions: Grown in Microvascular Endothelial Cell Growth Medium-2.

- EndMT Induction: Cells were stimulated with a cytokine cocktail of TGF-β2 (2.5 ng/mL), TNF-α (2 ng/mL), and IL-1β (4 ng/mL) for 48 hours.

- This compound Treatment: Cells were pre-incubated with 1 μM this compound for 3 hours before cytokine stimulation.

- Outcome Measures:

- Western Blotting: Expression of endothelial markers (vWF, CD31) and mesenchymal markers (fibronectin, collagen 1) was analyzed to confirm EndMT.

In Vivo Model: Cardiac Pressure Overload [2]

- Animal Model: 10-week-old C57BL/6J male mice.

- Disease Induction: Transverse Aortic Constriction (TAC) surgery to create pressure overload-induced heart failure.

- This compound Treatment: 50 mg/kg administered once daily by oral gavage. Treatment started one day before surgery and continued up to 16 weeks post-TAC. In a separate regimen, treatment was stopped at 8 weeks to assess persistence of effects.

- Functional & Tissue Analysis:

- Echocardiography: Serial measurements of ejection fraction (EF), fractional shortening (FS), and left ventricular dimensions.

- Histology: Masson's Trichrome staining of heart sections for collagen deposition (fibrosis) and measurement of cardiomyocyte cross-sectional area.

- Molecular Analysis: Western blot for phospho-SMAD3 and other proteins; qPCR for collagen genes (COL1A1, COL3A1).

Quantitative Efficacy Data from Key Studies

The table below consolidates key quantitative findings from the research, demonstrating this compound's efficacy through measurable parameters.

| Study Model | Dosage & Regimen | Key Quantitative Findings vs. Control |

|---|---|---|

| Murine Cardiac Pressure Overload [2] | 50 mg/kg/day, oral gavage | Prevented TAC-induced decline in cardiac function (EF, FS); reduced cardiac fibrosis; decreased HW/TL ratio; lower expression of COL1A1 and COL3A1. |

| Rat Pulmonary Arterial Hypertension [1] | 50 mg/kg/day, oral gavage for 2 weeks | Improved pulmonary hemodynamics; significant reduction in neointimal lesions and medial wall thickening of pulmonary arteries. |

| Murine Radiation-Induced Lung Injury [3] | 40 mg/kg (low) and 80 mg/kg (high), daily gavage | Acute Phase (14 days): Dose-dependent reduction in serum IL-6, TNF-α, and TGF-β1. Smad2+ area: Low-dose ~7.4%, High-dose ~5.6% (vs. higher in RT group). Chronic Phase (3 months): Signlower lower Ashcroft score (fibrosis); reduced αSMA-positive area. |

Future Research and Clinical Implications

The evidence supports this compound's potential as a multi-targeted agent against pathological remodeling. Future work should focus on:

- Clinical Translation: Validating these preclinical benefits in human trials for conditions like heart failure with preserved ejection fraction (HFpEF) and pulmonary arterial hypertension (PAH) [2] [1].

- Combination Therapies: Exploring upfront combination regimens, such as this compound with anti-inflammatory agents (e.g., tacrolimus and prednisolone), which have shown promise in improving lung function in Progressive Pulmonary Fibrosis [4].

- Safety and Monitoring: While effective, this compound has been "incriminated" in rare cases of drug-associated ANCA-associated vasculitis, highlighting the need for awareness and monitoring of this potential adverse drug reaction [5].

References

- 1. This compound ameliorates experimental pulmonary arterial ... [journals.plos.org]

- 2. Repurposing this compound for Pathological Cardiac Remodeling ... [pmc.ncbi.nlm.nih.gov]

- 3. Effect and mechanism of this compound on acute and chronic ... [journals.plos.org]

- 4. Upfront combination therapy with this compound and anti ... [publications.ersnet.org]

- 5. Sofosbuvir, mirabegron, this compound 'incriminated' in ANCA- ... [healio.com]

Comprehensive Application Notes and Protocols: RP-HPLC Method Validation for Nintedanib Analysis in Pharmaceutical Formulations and Biological Matrices

Introduction to Nintedanib and Analytical Method Importance

This compound (NTB) is an orally administered multiple tyrosine kinase inhibitor that competitively inhibits vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR) due to its unique ATP-binding pocket properties. This triple angiokinase inhibitor is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and non-small cell lung cancer (NSCLC) in combination with docetaxel. According to the Biopharmaceutical Classification System (BCS), this compound is classified as a Class II drug, characterized by low aqueous solubility (0.0309 mg/mL) and very low oral bioavailability (approximately 4.7%), primarily due to extensive first-pass metabolism mediated by CYP3A4 enzymes and P-glycoprotein efflux [1] [2].

The development of robust analytical methods for quantifying this compound is essential for various stages of drug development, including formulation optimization, stability testing, and bioavailability studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a fundamental analytical technique for this compound quantification due to its sensitivity, precision, and ability to separate the drug from its degradation products and complex matrices. The method validation process ensures that analytical procedures yield reliable results that can be scientifically defended, meeting regulatory requirements set forth by the International Council for Harmonisation (ICH) and other regulatory bodies [1] [3] [2]. This document presents comprehensive application notes and detailed protocols for the validation of RP-HPLC methods for this compound analysis, incorporating both traditional and Quality by Design (QbD) approaches.

Table 1: Summary of Reported RP-HPLC Methods for this compound Analysis

| Application | Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Retention Time (min) | Linearity Range |

|---|---|---|---|---|---|

| Pharmaceutical Formulations [1] | Shimadzu C18 (250 × 4.6 mm, 5 µm) | 0.1% TEA (pH 3):ACN (35:65) | 390 | 6.77 ± 0.00 | 0.5-4.5 µg/mL |

| Bulk Drug & Tablets [4] | Waters C18 (250 × 4.6 mm, 5 µm) | Phosphate buffer:ACN (45:55) | 243 | 4.398 | 0-50 µg/mL |

| QbD Approach [3] | C18 column | Specific composition not detailed | 392 | 6.14 | Not specified |

| Forced Degradation Studies [5] | Supelco Ascentis C18 (150 × 4.6 mm, 5 µm) | Water (pH 3):Methanol (10:90) | 390 | Not specified | Not specified |

Method Development and Quality by Design Approach

Systematic Method Development Strategy

The development of a reliable chromatographic method for this compound analysis requires systematic optimization of multiple parameters to achieve adequate separation, symmetric peak shape, and acceptable retention. Initial method development should investigate different stationary phases including various C18 columns from different manufacturers (Luna, Phenomenex, Chromasol, Shimadzu) to assess their selectivity for this compound. The mobile phase composition represents another critical parameter, with common aqueous modifiers including phosphate buffers (pH 4.5-6.8), 0.1% trifluoroacetic acid (TFA), and 0.1% triethylamine (TEA), typically combined with acetonitrile as the organic modifier due to its favorable UV transparency and viscosity properties [1] [2].

The isocratic elution mode has been successfully employed for this compound separation, with optimized mobile phase ratios typically ranging from 35:65 to 45:55 (aqueous:organic). The mobile phase pH significantly influences the ionization state of this compound (pKa = 7.23) and consequently its retention characteristics. Acidic pH conditions (pH 3.0) have been shown to enhance peak symmetry and improve separation efficiency by suppressing silanol interactions. Other optimized chromatographic parameters include a flow rate of 1.0 mL/min, column temperature of 25-30°C, and detection wavelengths between 243-392 nm, with 390 nm being most commonly employed due to the strong absorption maximum of this compound at this wavelength [1] [2] [5].

Quality by Design Principles

The Quality by Design (QbD) approach implements a systematic framework for method development that emphasizes thorough understanding and control of the analytical procedure based on sound science and quality risk management. In accordance with ICH guidelines Q8-Q11, QbD involves defining the Analytical Target Profile (ATP) and identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) that significantly impact method performance [3] [6].

A two-level, two-factorial design with predetermined design specifications using Design Expert software has been successfully applied to this compound method development. This statistical approach enables researchers to efficiently explore the multivariate relationships between method parameters (e.g., mobile phase composition, pH, column temperature) and performance characteristics (e.g., retention time, peak asymmetry, resolution). The Principal Component Analysis (PCA) multivariate statistical tool can further be employed to evaluate the effects and relationships of different variables, facilitating method optimization [3] [7] [6]. The QbD approach leads to the establishment of a Method Operable Design Region (MODR), defined as the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality method performance.

Standard Laboratory Protocol for this compound RP-HPLC Analysis

Equipment and Reagents Setup

- Chromatographic System: Shimadzu LC-2010 CHT HPLC system or equivalent, equipped with quaternary pumps, degasser, auto-sampler, column oven, and UV or PDA detector [1]

- Data Processing: Empower 3.0 chromatography software or equivalent [7]

- Analytical Balance: Sartorius AG or equivalent balance with 0.1 mg sensitivity [1]

- pH Meter: Eutech Instruments pH 510 or equivalent with calibration certificates [1]

- Ultrasonic Bath: GT Sonic or equivalent for mobile phase degassing [1]

- Column: Shimadzu C18 column (250 × 4.6 mm, 5 µm particle size) or equivalent [1]

- Chemicals: HPLC grade acetonitrile, methanol, triethylamine (TEA), orthophosphoric acid (OPA), and Milli-Q water [1]

- Reference Standard: this compound ≥98% purity (Sigma-Aldrich) [1]

Mobile Phase Preparation

- Aqueous Phase: Add 1.0 mL of triethylamine (TEA) to 1000 mL of HPLC grade water to prepare 0.1% v/v TEA solution. Adjust pH to 3.0 using orthophosphoric acid (OPA). Filter through 0.22 µm membrane filter under vacuum [1] [2].

- Organic Phase: Use HPLC grade acetonitrile as received. Filter through 0.22 µm membrane filter if particulate matter is present [1].

- Final Mobile Phase: Combine filtered aqueous phase and organic phase in the ratio of 35:65 (aqueous:organic). Transfer to clean glass reservoir and degas by sonication for 10 minutes [1].

Standard Solution Preparation

- Stock Solution (500 µg/mL): Accurately weigh 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution [1].

- Working Standard Solutions: Prepare serial dilutions from stock solution using diluent (methanol:water, 80:20) to obtain concentrations spanning the range of 0.5-4.5 µg/mL for calibration curve construction [1].

- Quality Control Samples: Prepare at low, medium, and high concentrations within the calibration range for method validation [1].

Chromatographic Procedure

- System Equilibration: Install the C18 column and equilibrate with mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved [1].

- Detector Configuration: Set detection wavelength to 390 nm and allow the UV lamp to warm up for at least 15 minutes [1].

- Temperature Settings: Maintain column temperature at 25°C and auto-sampler temperature at 15°C [1] [5].

- Injection Volume: Program auto-sampler for 20 µL injection volume with needle wash between injections [1].

- Run Time: Set method run time to 10 minutes with this compound eluting at approximately 6.77 minutes [1].

- Sequence Setup: Program injection sequence beginning with blank (diluent), followed by calibration standards, and then test samples [1].

Forced Degradation Studies Protocol

Stress Conditions and Sample Preparation

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions, demonstrating that the method can accurately quantify the active ingredient in the presence of its degradation products [1] [5].

Table 2: Recommended Forced Degradation Conditions for this compound

| Stress Condition | Procedure | Recommended Duration | Acceptance Criteria |

|---|---|---|---|

| Acidic Hydrolysis | Expose to 0.1N HCl at room temperature | 24 hours | Significant degradation (5-20%) |

| Alkaline Hydrolysis | Expose to 0.1N NaOH at room temperature | 24 hours | Significant degradation (5-20%) |

| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature | 24 hours | Significant degradation (5-20%) |

| Photolytic Degradation | Expose to UV light (200 Watt hours/m²) | 24 hours | Monitor for degradation |

| Thermal Degradation | Heat solid sample at 80°C | 24 hours | Monitor for degradation |

Degradation Sample Analysis

- Stress Testing: Subject this compound standard solution (1.5 µg/mL) to each stress condition listed in Table 2. For acid and base hydrolysis, neutralize the solutions after stress exposure [1] [5].

- Sample Preparation: After stress exposure, dilute samples appropriately with mobile phase to achieve concentration within linearity range [1].

- Chromatographic Analysis: Inject stressed samples using the validated chromatographic conditions and record chromatograms [1].

- Peak Purity Assessment: Use PDA detector to assess peak purity of this compound peak in stressed samples to ensure no co-eluting degradation products [1].

- Data Interpretation: Calculate percentage degradation based on peak area reduction compared to unstressed control. Identify retention times of major degradation products [1].

Research indicates that this compound is particularly susceptible to degradation under acidic, oxidative, and photolytic conditions, while demonstrating relative stability under thermal and alkaline conditions [3]. The method should effectively separate all degradation products from the main this compound peak, demonstrating method specificity and its stability-indicating properties.

Bioanalytical Method Application for Plasma Samples

Sample Preparation Protocol

The analysis of this compound in biological matrices requires additional sample preparation steps to remove proteins and other interfering components while maintaining adequate recovery and sensitivity [7] [6] [8].

- Plasma Collection: Collect blood samples in heparinized or EDTA-coated tubes and separate plasma by centrifugation at 3000 rpm for 10 minutes [7].

- Protein Precipitation: Transfer 500 µL of plasma to a clean microcentrifuge tube. Add 1000 µL of acetonitrile as precipitating solvent. Vortex mix for 30 seconds [7] [8].

- Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate proteins [7].

- Supernatant Collection: Carefully transfer the clear supernatant to a clean glass tube [7].

- Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C [7].

- Reconstitution: Reconstitute the residue with 200 µL of mobile phase and vortex mix for 30 seconds [7].

- Injection: Transfer to HPLC vials and inject 20-50 µL into the chromatographic system [7].

Bioanalytical Method Validation Parameters

- Linearity: The method should demonstrate linearity over the concentration range of 15-750 ng/mL for plasma samples with a correlation coefficient (r²) ≥ 0.99 [7] [6].

- Precision and Accuracy: Quality control samples at low, medium, and high concentrations should show intra-day and inter-day precision <15% RSD and accuracy of 85-115% [7].

- Extraction Recovery: Recovery of this compound from plasma should be consistent and >98% with minimal matrix effect [7].

- Selectivity: Chromatograms of blank plasma should show no interfering peaks at the retention time of this compound [7] [8].

- Stability: Demonstrate stability of this compound in plasma through freeze-thaw, short-term temperature, and post-preparative stability studies [7].

Method Validation

Validation Parameters and Acceptance Criteria

Method validation establishes documented evidence that the analytical procedure is suitable for its intended use. The following table summarizes key validation parameters and their acceptance criteria for this compound RP-HPLC methods based on ICH Q2(R1) guidelines [1] [3] [2].

Table 3: Method Validation Parameters and Acceptance Criteria for this compound HPLC Methods

| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reported Results |

|---|---|---|---|

| Linearity | Analyze minimum of 6 concentrations in range 0.5-4.5 µg/mL | Correlation coefficient (r²) ≥ 0.999 | r² = 0.999 [1] |

| Precision | |||

| - System Precision | Six replicate injections of standard | %RSD ≤ 2.0 | %RSD = 0.04 [1] |

| - Method Precision | Six sample preparations | %RSD ≤ 2.0 | %RSD = 0.468 [1] |

| Accuracy | Recovery at 3 levels (80%, 100%, 120%) | Recovery 98-102% | 99.391 ± 0.468% [1] |

| Specificity | Resolution from closest degradation product | Resolution ≥ 2.0 | No interference [1] |

| LOD | Signal-to-noise ratio 3:1 | - | 1.4121 µg/mL [3] |

| LOQ | Signal-to-noise ratio 10:1 | - | 4.2790 µg/mL [3] |

| Robustness | Deliberate variations in flow, pH, temperature | %RSD ≤ 2.0 | System suitable parameters within limits [1] |

System Suitability Testing

System suitability tests verify that the chromatographic system is performing adequately at the time of analysis. The following parameters should be evaluated before sample analysis [1]:

- Theoretical Plates: Not less than 2000, indicating column efficiency

- Tailing Factor: Not more than 2.0, indicating symmetric peak shape

- Relative Standard Deviation: Not more than 2.0% for six replicate injections

- Retention Time: %RSD not more than 1.0% for replicate injections

Conclusion

The RP-HPLC methods detailed in these application notes provide robust analytical procedures for the quantification of this compound in pharmaceutical formulations and biological matrices. The validated methods demonstrate excellent sensitivity, precision, and accuracy while effectively separating this compound from its degradation products, confirming their stability-indicating properties. The incorporation of QbD principles in method development establishes a scientific basis for understanding method capabilities and limitations while providing a framework for continuous improvement. These methods are suitable for application in quality control laboratories, pharmaceutical development, and bioavailability studies, supporting the ongoing development and evaluation of this compound-containing products for the treatment of pulmonary fibrotic diseases.

References

- 1. A stability indicating method development and validation of a rapid... [pmc.ncbi.nlm.nih.gov]

- 2. A stability indicating method development and... [f1000research.com]

- 3. (PDF) qbd-driven stability indicating rp - hplc development and... method [academia.edu]

- 4. EJPMR | ABSTRACT [ejpmr.com]

- 5. wjpps | ABSTRACT [wjpps.com]

- 6. (PDF) Statistical optimization and validation of a novel... - Academia.edu [academia.edu]

- 7. Statistical optimization and validation of a novel ultra ... [pmc.ncbi.nlm.nih.gov]

- 8. QbD Based Development and Validation of RP - HPLC for... Method [figshare.com]

Comprehensive Application Notes and Protocols: Stability-Indicating Method Development for Nintedanib

Introduction to Nintedanib and Stability-Indicating Methods

This compound is a triple tyrosine kinase inhibitor therapeutic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and chronic fibrosing interstitial lung diseases with a progressive phenotype. [1] As a small molecule tyrosine kinase inhibitor, this compound competitively binds to the intracellular adenosine triphosphate (ATP) binding site of growth factor receptors including fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). [1] This mechanism ultimately inhibits fibroblast proliferation and migration, effectively attenuating angiogenesis within the lungs and reducing fibrosis progression.

The development of stability-indicating methods is a critical requirement in pharmaceutical analysis to ensure the identity, potency, purity, and performance of drug substances and products throughout their shelf life. These methods are specifically designed to separate and quantify the active pharmaceutical ingredient while effectively resolving it from its potential degradation products. For this compound, which demonstrates susceptibility to degradation under various stress conditions, a well-validated stability-indicating method becomes essential for accurate quantification in both bulk drugs and pharmaceutical formulations, including novel delivery systems such as nanostructured lipid carriers. [2] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide the framework for conducting forced degradation studies and validating analytical procedures to demonstrate the stability-indicating capability of the method.

Analytical Method Development and Optimization

RP-HPLC Method Parameters

The reversed-phase high-performance liquid chromatography (RP-HPLC) method has been successfully developed and validated as a stability-indicating tool for this compound analysis. The optimized chromatographic conditions provide excellent separation of this compound from its degradation products, ensuring accurate quantification in stability studies. [2]

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Specification | Alternative Conditions |

|---|---|---|

| Column | Shimadzu C18 (250 × 4.6 mm, 5 µm) | YMC Pack ODS-AQ (C18) (250 × 4.6 mm; 5 µm) |

| Mobile Phase | 0.1% v/v triethylamine in water:ACN (35:65% v/v) | Water:ACN (pH 3.0 with OPA) through gradient elution |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 390 nm | 210 nm |

| Column Temperature | Ambient | Ambient |

| Injection Volume | 10 µL (typical) | 10-20 µL |

| Retention Time | 6.77 ± 0.00 min | Variable based on gradient |

The method employs isocratic elution with a runtime of approximately 15-20 minutes, allowing for high-throughput analysis in quality control settings. The retention time of this compound has demonstrated excellent reproducibility at 6.77±0.00 minutes with a correlation coefficient of 0.999, confirming the linearity of the method in the concentration range of 0.5 µg/mL to 4.5 µg/mL. [2] The alternative method utilizing gradient elution with pH-adjusted mobile phase (pH 3.0 with orthophosphoric acid) offers additional flexibility for resolving multiple degradation products formed under different stress conditions. [3]

Forced Degradation Studies Protocol

Forced degradation studies are conducted to validate the stability-indicating nature of the analytical method and to identify the intrinsic stability characteristics of the drug substance. The following comprehensive protocol outlines the standard operating procedure for conducting forced degradation studies on this compound:

- Acidic Degradation: Prepare this compound solution at a concentration of 1 mg/mL. Treat with 0.1N HCl and heat at 60°C for 2 hours. Neutralize with 0.1N NaOH before analysis. This condition helps identify acid-labile degradation products. [3]

- Alkaline Degradation: Prepare this compound solution at a concentration of 1 mg/mL. Treat with 0.1N NaOH and heat at 60°C for 2 hours. Neutralize with 0.1N HCl before analysis. This condition helps identify base-catalyzed degradation products. [3]

- Oxidative Degradation: Prepare this compound solution at a concentration of 1 mg/mL. Treat with 3% hydrogen peroxide and store at room temperature for 30 minutes. This condition evaluates susceptibility to oxidative degradation. [3]

- Thermal Degradation: Expose solid this compound to dry heat at 60°C for 2 weeks in a stability chamber. Prepare fresh solution after exposure for analysis. This assesses thermal stability of the drug substance. [3]

- Photolytic Degradation: Expose solid this compound to UV light (200 watt hours/m²) and visible light (1.2 million lux hours) in a photostability chamber. Prepare fresh solution after exposure for analysis. This evaluates photosensitivity of the drug substance. [3]

All degradation samples should be analyzed against freshly prepared this compound reference standard at appropriate concentrations. The separation efficiency should be evaluated by ensuring baseline separation of degradation products from the this compound peak, confirming the specificity of the method.

Experimental Results and Method Validation

Degradation Profile and Method Validation

The forced degradation studies revealed that this compound exhibits specific vulnerability under different stress conditions, with the formation of distinct degradation products:

Table 2: Summary of Forced Degradation Results and Method Validation Data

| Parameter | Results | Validation Specifications |

|---|---|---|

| Acid Degradation | Two new impurities observed | Peak purity of this compound > 999 |

| Base Degradation | One new impurity observed | Resolution from main peak > 2.0 |

| Oxidative Degradation | One new impurity observed | Peak purity of this compound > 999 |

| Thermal Degradation | No new impurities observed | Consistent with stable compound |

| Photolytic Degradation | No new impurities observed | Consistent with stable compound |

| Linearity Range | 0.5 µg/mL to 4.5 µg/mL | R² = 0.999 |

| Recovery at 1.5 µg/mL | 99.391 ± 0.468% | Within 98-102% |

| Precision (% RSD) | 0.04% for six replicates | ≤ 2.0% |

| LOQ | 2 µg/mL [3] | S/N > 10 |

The method validation conducted in accordance with ICH guidelines demonstrated that the developed RP-HPLC method is accurate, precise, and specific for the quantification of this compound. The excipients in pharmaceutical formulations did not interfere with the determination of this compound, confirming the specificity of the method for its intended application. [2] The precision of the method was exceptional, with % RSD of 0.04 for six replicate standards, indicating excellent reproducibility of the analytical procedure.

Method Validation Protocol

The following protocol outlines the comprehensive validation procedure for the this compound stability-indicating method according to ICH Q2(R1) guidelines:

- Specificity: Prepare individual solutions of this compound and potential degradation products (from forced degradation studies). Inject separately and in mixture to demonstrate baseline separation and peak purity using photodiode array detection. No interference should be observed at the retention time of this compound from degradation products or formulation excipients. [2]

- Linearity: Prepare this compound standard solutions at a minimum of five concentration levels ranging from 25% to 150% of the target concentration (typically 0.5 µg/mL to 4.5 µg/mL). [2] Plot peak area versus concentration and calculate the correlation coefficient, which should be not less than 0.999.

- Accuracy: Conduct recovery studies by spiking this compound reference standard into placebo formulation at three concentration levels (80%, 100%, and 120% of target concentration). Calculate percentage recovery for each level, which should be within 98-102%. [2]

- Precision:

- Repeatability: Inject six individual preparations of this compound at 100% concentration and calculate % RSD of peak areas, which should not be more than 2.0%.

- Intermediate Precision: Perform the analysis on different days, with different analysts, and using different instruments. The % RSD between the two sets of results should not be more than 2.0%.

- Robustness: Deliberately vary method parameters including flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±5°C), and detection wavelength (±2 nm). Evaluate the system suitability parameters to ensure the method remains unaffected by small variations.

Applications and Clinical Pharmacology

Application to Nanostructured Lipid Carriers

The developed stability-indicating RP-HPLC method has been successfully applied to the quantification of this compound in novel drug delivery systems, particularly nanostructured lipid carriers (NLCs). This application is crucial for determining the entrapment efficiency and drug loading in these advanced delivery systems designed to improve the therapeutic profile of this compound. The method effectively separates this compound from lipid components and provides accurate quantification without interference, demonstrating its versatility beyond conventional dosage forms. [2] The application to NLCs represents a significant advancement in formulation science for this compound, potentially addressing challenges associated with its poor bioavailability and gastrointestinal adverse effects.

Clinical Pharmacology and Mechanism of Action

This compound exerts its therapeutic effects through a multitargeted mechanism of action, competitively inhibiting receptor tyrosine kinases including FGFR, PDGFR, and VEGFR. [1] This inhibition blocks intracellular signaling pathways critical for the proliferation and differentiation of fibroblasts, which play a central role in the pathogenesis of pulmonary fibrosis. Beyond its direct antifibrotic effects, recent research has elucidated that this compound also modulates inflammatory responses in epithelial cells and inhibits the fibroblast-to-myofibroblast transition, key processes in the progression of radiation-induced pulmonary fibrosis. [4] The drug follows linear pharmacokinetics with peak plasma concentrations achieved within 2-4 hours when administered with food, and it has an absolute bioavailability of 4.7% due to extensive first-pass metabolism. [1]

Visual Experimental Protocols

To enhance understanding of the experimental workflows and mechanistic actions, the following diagrams provide visual representations of the key protocols and pathways:

This compound Mechanism and Experimental Workflow

HPLC Analysis and Stress Degradation Pathways

Conclusion

The developed stability-indicating RP-HPLC method for this compound represents a robust analytical tool that effectively separates the drug substance from its degradation products formed under various stress conditions. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent linearity, precision, accuracy, and specificity. The application of this method to novel drug delivery systems such as nanostructured lipid carriers highlights its versatility and reliability in supporting formulation development and quality control of this compound-containing products. Furthermore, the elucidated mechanisms of action of this compound, including suppression of epithelial cell inflammatory response and inhibition of fibroblast-to-myofibroblast transition through modulation of key signaling pathways, provide valuable insights for researchers and clinicians working in the field of pulmonary fibrosis. These application notes and protocols serve as a comprehensive resource for scientists engaged in the analysis, development, and evaluation of this compound formulations.

References

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Nintedanib

Introduction to Nintedanib Stability Profile

This compound is a multi-target tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), non-small cell lung cancer (NSCLC), and other chronic fibrosing interstitial lung diseases. As a small molecule therapeutic with complex chemical structure, this compound is susceptible to various degradation pathways that can impact its safety, efficacy, and shelf life. Forced degradation studies, also known as stress testing, are critical components of pharmaceutical development that aim to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies provide vital information for formulation development, packaging selection, and storage condition establishment while supporting regulatory submissions.

The chemical structure of this compound contains several labile functional groups that may be susceptible to hydrolytic, oxidative, photolytic, and thermal degradation. Understanding these vulnerabilities through systematically designed forced degradation studies enables pharmaceutical scientists to develop robust drug products with optimal stability profiles. This document presents comprehensive application notes and detailed experimental protocols for conducting forced degradation studies on this compound, incorporating the most recent research findings and analytical approaches to support drug development activities.

Forced Degradation Behavior of this compound

Summary of Degradation Patterns

This compound undergoes significant degradation under various stress conditions, with particular susceptibility to hydrolytic environments and oxidative stressors. A recent systematic forced degradation study characterized nine degradation products (DPs 1-9) formed under different stress conditions [1]. The drug substance demonstrated lability to acidic, neutral, and alkaline hydrolytic conditions, as well as hydrogen peroxide (H₂O₂) and AIBN-induced oxidative conditions. Interestingly, this compound exhibited stability to photolytic and thermal stress conditions, and also remained stable in oxidative reaction solutions containing FeCl₃ or FeSO₄ [1].

A significant finding from recent studies was the instability of this compound when its powder was stored with added sodium bicarbonate at 40°C/75% relative humidity for three months, suggesting potential compatibility issues with basic excipients in solid dosage forms [1]. Most notably, the study revealed the formation of a degradation product upon acid hydrolysis containing a free aromatic amine moiety, which is considered a structural alert for mutagenicity [1]. This finding has important implications for formulation strategies and storage condition establishment to prevent the formation of this potentially genotoxic impurity.

Table 1: Summary of this compound Forced Degradation Conditions and Outcomes

| Stress Condition | Details | Degradation Outcome | Key Degradation Products |

|---|---|---|---|

| Acid Hydrolysis | 0.1M HCl, reflux at 70°C | Significant degradation | DP with aromatic amine (mutagenic alert) |

| Alkaline Hydrolysis | 0.1M NaOH, reflux at 70°C | Significant degradation | Multiple products (DPs 1-9) |

| Neutral Hydrolysis | Water, reflux at 70°C | Moderate degradation | Not specified |

| Oxidative (H₂O₂) | 3% H₂O₂, room temperature | Significant degradation | Multiple products (DPs 1-9) |

| Oxidative (AIBN) | AIBN, reflux at 70°C | Significant degradation | Multiple products (DPs 1-9) |

| Photolytic | ICH Q1B conditions | Stable | No significant degradation |

| Thermal | Solid state, 70°C | Stable | No significant degradation |

| Metal-catalyzed Oxidation | FeCl₃/FeSO₄ | Stable | No significant degradation |

Recent Research on Degradation Behavior

Recent analytical studies have further elucidated this compound's degradation behavior. A 2024 study developed a novel reversed-phase HPLC (RP-HPLC) method for this compound quantification that successfully separated degradants formed through oxidative, photolytic, and hydrolytic processes [2]. The method utilized a Shimadzu C18 column (250 × 4.6 mm, 5 µm) with isocratic elution comprising 0.1% v/v triethylamine (TEA) in HPLC-grade water and acetonitrile (65:35% v/v) at a flow rate of 1.0 mL/min, detecting this compound at a retention time of 6.77 minutes with UV detection at 390 nm [2]. This method was validated according to ICH guidelines and demonstrated linearity in the concentration range of 0.5-4.5 µg/mL with a correlation coefficient of 0.999, making it suitable for the analysis of this compound in bulk drugs and pharmaceutical formulations.

Another study applied UHPLC-Q-TOF/MS/MS and NMR techniques to characterize this compound degradation products, establishing comprehensive mass fragmentation pathways that facilitated the structural elucidation of degradation products [1]. The combination of these advanced analytical techniques enabled researchers to propose degradation mechanisms and assess the physicochemical and ADMET properties of the drug and its degradation products using predictive software, providing a more comprehensive understanding of this compound's stability profile [1].

Experimental Protocols for Forced Degradation Studies

Hydrolytic Degradation Studies

3.1.1 Acid and Base Catalyzed Hydrolysis

Objective: To evaluate the susceptibility of this compound to hydrolysis under acidic and basic conditions and identify the resulting degradation products.

Materials and Reagents:

- This compound drug substance (≥98% purity)

- Hydrochloric acid (HCl, 0.1M)

- Sodium hydroxide (NaOH, 0.1M)

- High-purity water (HPLC grade)

- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)

- pH adjustment solutions

Procedure:

- Prepare separate solutions of this compound in 0.1M HCl, 0.1M NaOH, and neutral water at a concentration of 1 mg/mL

- Transfer the solutions to round-bottom flasks equipped with reflux condensers

- Add few glass beads or porcelain pieces to prevent bumping

- Reflux at 70°C for 12 hours or until 5-20% degradation is achieved

- Conduct all reflux operations in a fume hood for safety

- After stress testing, cool the solutions to room temperature

- Neutralize the acid and base stressed samples before analysis

- Prepare a stressed solution at higher concentration than test concentration, then dilute in appropriate diluent to achieve test concentration for optimal peak shape in chromatographic analysis [3]

Notes: For drug substances with poor aqueous solubility, use acetonitrile as a co-solvent (typically 20-30% v/v) as it is relatively inert compared to methanol, which may participate in degradation reactions. Acetonitrile may degrade under extreme pH conditions to form acetamide or acetic acid, which can appear as early eluting peaks in RP-HPLC; these can be identified through stressed blank solutions [3].

Oxidative Degradation Studies

Objective: To investigate the oxidative degradation behavior of this compound and characterize the resulting degradation products.

Materials and Reagents:

- This compound drug substance (≥98% purity)

- Hydrogen peroxide (H₂O₂, 3%)

- 2,2'-Azobis(2-methylpropionitrile) (AIBN)

- High-purity water (HPLC grade)

- Acetonitrile (HPLC grade)

Procedure:

- Prepare this compound solution at 1 mg/mL concentration in 3% hydrogen peroxide

- For comparison, prepare solution in AIBN (concentration not specified in literature)

- Store the solutions in dark conditions at room temperature (25-30°C) with constant stirring for 24 hours or until 5-20% degradation is achieved [3]

- Avoid using higher temperatures (>30°C) as oxygen content in solvent decreases with increasing temperature, potentially reducing reaction rates

- After stress period, analyze samples using developed HPLC method

- For certain compounds that undergo free radical initiation at elevated temperatures, higher temperature conditions may be applied

Notes: Oxidative degradation is one of the most common mechanisms of drug degradation. The use of AIBN as a free radical initiator provides complementary oxidative stress conditions to hydrogen peroxide, potentially generating different degradation products [1].

Photolytic Degradation Studies

Objective: To assess the photosensitivity of this compound and identify photodegradation products.

Materials and Reagents:

- This compound drug substance (≥98% purity)

- This compound drug product (capsule formulation)

- Placebo formulation

- Appropriate solvent for sample preparation

Procedure:

- Prepare samples of drug substance, drug product, and placebo

- Expose samples to combined UV and visible light following ICH Q1B guidelines

- Specific exposure conditions: 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV light [3]

- For confirmatory studies, expose samples to three times the ICH recommended light exposure

- Maintain appropriate controls protected from light

- Analyze exposed samples and controls using developed stability-indicating method

Notes: Photostability testing should be conducted in a calibrated photostability chamber that controls both UV and visible light exposure. Samples should be positioned to receive uniform illumination [3].

Thermal and Humidity Stress Studies

Objective: To evaluate the thermal and humidity-driven degradation of this compound.

Materials and Reagents:

- This compound drug substance (≥98% purity)

- This compound drug product (capsule formulation)

- Placebo formulation

- Desiccators or stability chambers with humidity control

Procedure:

For thermal stress:

- Spread thin layer of drug substance in petri dish

- Store at 70°C for 7 days (for drugs with melting point <150°C) [3]

- For drugs with melting point >150°C, stress at 105°C

- Monitor degradation at intermediate time points

For humidity stress:

- Place samples in stability chambers maintaining 90% relative humidity

- Store at 25°C for 7 days

- Use saturated salt solutions to maintain specific humidity levels

- Protect parallel control samples with desiccant

Analyze samples after stress period using validated stability-indicating method

Degradation Pathways and Mechanisms

Diagram 1: this compound Degradation Pathways Under Various Stress Conditions

The degradation pathways of this compound involve several chemical mechanisms primarily driven by hydrolytic cleavage and oxidative processes. Under acidic conditions, this compound undergoes specific hydrolysis resulting in the formation of a degradation product containing a free aromatic amine moiety, which has been identified as a structure alert for mutagenicity [1]. This particular degradation pathway raises significant safety concerns and necessitates careful control during manufacturing and storage to prevent the formation of this potentially genotoxic impurity.

Under basic conditions, this compound undergoes ester hydrolysis and possibly amide bond cleavage, resulting in multiple degradation products. The oxidative degradation pathways involve free radical mechanisms when stressed with AIBN and peroxide-mediated oxidation with hydrogen peroxide, generating distinct degradation profiles in each case [1]. The stability of this compound under photolytic and thermal stress conditions suggests that the molecule lacks chromophores susceptible to light-induced reactions and has adequate thermal stability in the solid state, informing appropriate packaging and storage requirements.

Analytical Method Development and Validation

Stability-Indicating Method for this compound

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.

Materials and Equipment:

- HPLC system with PDA or UV detector

- Shimadzu C18 column (250 × 4.6 mm, 5 µm) or equivalent

- ACQUITY UPLC CSH C18 column (2.1 × 100 mm, 1.7 µm) for UPLC applications

- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)

- Triethylamine (TEA, HPLC grade)

- Orthophosphoric acid (OPA)

- High-purity water (HPLC grade)

Chromatographic Conditions:

- Mobile Phase: 0.1% v/v triethylamine in water (pH adjusted to 3.0 with OPA): Acetonitrile (35:65% v/v) [2]

- Alternative Mobile Phase: Acetonitrile:methanol (90:10) and 0.1% formic acid (pH 3.0) for gradient elution [1]

- Flow Rate: 1.0 mL/min (for conventional HPLC) or appropriate flow for UPLC systems

- Detection Wavelength: 390 nm

- Column Temperature: 25°C

- Injection Volume: 20 µL

- Run Time: 10-15 minutes (depending on method)

Method Validation Parameters:

- Specificity: No interference from blank, placebo, or degradation products

- Linearity: 0.5-4.5 µg/mL with correlation coefficient ≥0.999 [2]

- Accuracy: Recovery rate of 99.391±0.468% for 1.5 µg/mL concentration [2]

- Precision: %RSD for six replicate standards ≤0.04 [2]

- Robustness: Evaluation of deliberate variations in mobile phase pH, composition, and temperature

Table 2: Advanced Analytical Techniques for Degradation Product Characterization

| Analytical Technique | Application in this compound Degradation Studies | Key Information Obtained |

|---|---|---|

| UHPLC-Q-TOF/MS/MS | Structural characterization of degradation products | Accurate mass measurement, fragmentation patterns, elemental composition |

| NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) | Definitive structure elucidation of major degradation products | Molecular structure, atomic connectivity, stereochemistry |

| FT-IR Spectroscopy | Functional group identification | Characteristic vibrational modes of functional groups |

| HRMS | High-resolution mass determination | Exact molecular mass, confirmation of molecular formula |

| LC-MS/MS | Identification and quantification of degradation products | Structural information, sensitivity for trace analysis |

Method Implementation and Application

The developed stability-indicating method should be applied to:

- Analyze all forced degradation samples

- Determine peak purity of this compound and major degradation peaks using PDA detection

- Establish mass balance by adding together the assay value and levels of degradation products to see how closely these add up to 100% of initial value [3]

- Identify critical peak pairs and potential co-elution issues

- Monitor for non-UV active degradants by examining chromatograms at lower wavelengths (200-210 nm) or employing alternative detection techniques such as refractive index (RI) or evaporative light scattering (ELSD) detection

For mass balance calculations, acceptable criteria should be at least 95%. If mass balance is not achieved, investigation should include potential reasons such as: degradation products not eluting from HPLC column, degradation products not detected by the detector used, degradation products lost from sample matrix due to insolubility, volatility or adsorption losses, or parent compound lost from the sample [3].

Implications for Formulation Development and Storage

Formulation Strategy Based on Degradation Profile

The forced degradation studies of this compound provide critical insights for formulation development. The significant susceptibility to hydrolysis across acidic, neutral, and alkaline conditions suggests that this compound formulations should be protected from moisture exposure. This necessitates the use of moisture-resistant packaging and potentially the inclusion of desiccants in the primary packaging. The instability observed when this compound powder was stored with sodium bicarbonate at 40°C/75% RH for three months indicates incompatibility with basic excipients, which should be avoided in formulation design [1].

The stability of this compound under photolytic conditions suggests that specialized light-protective packaging may not be required, potentially simplifying packaging selection and reducing costs. However, the formation of a mutagenic degradation product under acidic hydrolysis conditions warrants careful consideration of gastric pH effects and potential enteric coating to protect the drug from acidic degradation in the stomach. The development of nanostructured lipid carriers (NLCs) for this compound has been explored to improve its low oral bioavailability (4.7%) and potentially enhance stability through encapsulation [2].

Storage Conditions and Shelf Life Determination

Based on the forced degradation results, this compound drug substance and products should be stored under controlled room temperature conditions (20-25°C) with protection from moisture. The recommended storage condition for this compound capsules is at room temperature between 68°F to 77°F (20°C to 25°C), keeping the medicine dry and protected from high heat [4]. Accelerated stability studies should focus primarily on humidity control rather than temperature or photostability, given the specific degradation profile observed.